REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[N:12]3[N:13]=[CH:14][C:15]([C:16]([NH2:18])=O)=[C:11]3[N:10]=[CH:9][CH:8]=2)[CH:2]=1.P(Cl)(Cl)(Cl)=O>>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[N:12]3[N:13]=[CH:14][C:15]([C:16]#[N:18])=[C:11]3[N:10]=[CH:9][CH:8]=2)[CH:2]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C1=CC=NC=2N1N=CC2C(=O)N
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 1.0 g
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 3 hours
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated to dryness in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in dichloromethane
|
Type
|
WASH
|
Details
|
washed with a saturated solution of sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The dichloromethane solution is dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The eluent is concentrated
|
Type
|
ADDITION
|
Details
|
diluted with hexane
|
Type
|
CUSTOM
|
Details
|
to give the product of the example as crystals, m.p. 258°-260° C.
|
Name
|
|
Type
|
|
Smiles
|
N1=CC(=CC=C1)C1=CC=NC=2N1N=CC2C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |